molecular formula C18H18N4O2 B2947824 (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 304864-98-0

(E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2947824
CAS RN: 304864-98-0
M. Wt: 322.368
InChI Key: TXFWUHPJUNROKH-UDWIEESQSA-N
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Description

(E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity Pyrido[1,2-a]pyrimidin-4-one derivatives, including compounds structurally related to (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one, have been identified as selective aldose reductase inhibitors with significant antioxidant properties. These compounds exhibited inhibitory activity in the micromolar/submicromolar range, with specific modifications enhancing their potency. The presence of phenol or catechol hydroxyls in these molecules was crucial for their pharmacophoric interaction with the enzyme, underscoring their potential in therapeutic applications, particularly in managing diabetic complications where aldose reductase activity is implicated (La Motta et al., 2007).

Fluorescence Binding Studies The interaction of p-hydroxycinnamic acid derivatives, including compounds structurally akin to (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one, with bovine serum albumin (BSA) has been investigated through fluorescence and UV–vis spectral studies. These studies provide insight into the binding dynamics of such compounds with proteins, which is crucial for understanding their potential bioavailability and distribution characteristics in biological systems (Meng et al., 2012).

Antimicrobial and Antitumor Activity Derivatives of pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies highlight the therapeutic potential of such compounds in treating infectious diseases and cancer. The structural features of these molecules, including the presence of a pyrimidin-4-one core, contribute to their biological activity, suggesting a promising avenue for the development of new therapeutic agents (Guna & Purohit, 2012).

Enzyme Inhibition for Cancer Therapy The influence of structural modifications on the antifolate and antitumor activity of classical 2,4-diaminofuro[2,3-d]pyrimidines, which share a common structural motif with (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one, has been investigated. These compounds target dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, making them potential candidates for cancer chemotherapy (Gangjee et al., 2000).

properties

IUPAC Name

2-(2-hydroxyethylamino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-6-5-10-22-17(13)21-16(19-9-11-23)15(18(22)24)12-20-14-7-3-2-4-8-14/h2-8,10,12,19,23H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFWUHPJUNROKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

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